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Introduction

Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been approved by
the FDA for various clinical applications for over 60 years.[1] Its unique property of fluorescing
in the near-infrared (NIR) spectrum (peak absorption at 800-810 nm in blood plasma) makes it
an invaluable tool in research and drug development.[2][3] This NIR fluorescence allows for
deep tissue penetration of light and minimizes autofluorescence from biological tissues,
resulting in a high signal-to-noise ratio.[3][4]

Initially used for assessing liver and cardiac function, the applications of ICG have expanded
significantly.[1][5] In the realm of cellular and tissue analysis, ICG is utilized for visualizing
vasculature, assessing tissue perfusion, and identifying tumors.[6][7][8] Notably, ICG has been
observed to accumulate preferentially in tumor tissues, a phenomenon attributed to the
enhanced permeability and retention (EPR) effect and active uptake by cancer cells through
mechanisms like clathrin-mediated endocytosis.[9][10]

These application notes provide detailed protocols for staining cells and tissues with
Indocyanine Green for microscopic analysis, quantitative data for experimental setup, and
diagrams to illustrate key processes.

Quantitative Data for ICG Staining
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The optimal concentration and incubation time for ICG staining can vary depending on the cell
type, tissue, and specific application. The following tables summarize recommended
parameters based on literature for in vitro and in vivo applications.

Table 1: Recommended Parameters for In Vitro Cell Staining with ICG

ICG Incubation
Cell Type . . Temperature Notes
Concentration  Time
Achieved
Peripheral Blood reproducible
] Room o ]
Mononuclear 6.25 pg/mL 30 minutes staining with two
Temperature _
Cells (PBMCs) washes in PBS.
[10]
Uptake is
concentration
and time-
dependent.
Sarcoma Cell )
) 30 minutes - 24 Longer
Lines (e.g., HT- 25 uM 37°C ) )
hours incubation up to
1080, U20S)
24 hours can
increase
intracellular
signal.[9][11]
No measurable
Human Retinal reduction in cell
: Up to 0.5% (5 : . .
Pigment L) 5 - 30 minutes Not Specified viability at these
mg/m
Epithelium (RPE) J concentrations
and times.[12]
ICG uptake is
temperature-
Colon Cancer B - dependent,
] Not Specified Not Specified 37°Cvs 4°C ]
Cell Lines suggesting an

active uptake

mechanism.[13]
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Table 2: Recommended Parameters for In Vivo and Ex Vivo Tissue Analysis with ICG

Application

Administration

ICG
Dosage/Concentrat
ion

Timing of
Imaging/Analysis

Tumor Imaging (e.g.,
Sarcoma, Colorectal

Cancer)

Intravenous

0.1 -1 mg/kg

Immediately after
injection and up to 60
minutes post-injection
for real-time imaging.
[14] Pre-operative
administration (up to
28 days) has also
been reported for

tumor detection.[10]

Tissue Perfusion

Assessment

Intravenous

0.02 mg/kg

Real-time imaging
during the procedure.
[15]

Sentinel Lymph Node
Biopsy (Gastric

Cancer)

Submucosal Injection

50 pg/mL (0.5 mL x 4

points)

The day prior to
surgery.[11]

Ureter Localization

Intravenous

0.25-0.5 mg/kg

5-10 minutes before

imaging.[16]

Ex Vivo Tissue
Section Imaging

(Sarcoma)

Intravenous injection

prior to resection

Not specified

Sections prepared
from tissue collected
after in vivo ICG

administration.[10]

Experimental Protocols
Preparation of ICG Staining Solution

Materials:

» Indocyanine Green (ICG) powder
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» Sterile Water for Injection or Dimethyl Sulfoxide (DMSO)

e Balanced Salt Solution (BSS) or Phosphate-Buffered Saline (PBS)
» Sterile syringes and filters

Protocol:

e Reconstitute the ICG powder. For a 2.5 mg/mL stock solution, inject 10 mL of Sterile Water
for Injection into a 25 mg vial of ICG.[1] Alternatively, for a 10 mM stock solution, dissolve the
ICG powder in anhydrous DMSO.[6]

o Gently shake or vortex the vial until the ICG is completely dissolved. Inspect for any
precipitation; if present, do not use the solution.[1]

» For cell staining, dilute the stock solution to the desired final concentration using cell culture
medium, PBS, or BSS. For example, to achieve a 25 uM working solution from a 10 mM
stock, perform a 1:400 dilution.

Protocol 1: Staining of Adherent Cells in Culture

Materials:

Adherent cells cultured on coverslips or in chamber slides

Complete cell culture medium

ICG staining solution (prepared as above)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (for fixation)

Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:

o Culture adherent cells on sterile coverslips in a petri dish or in chamber slides to the desired
confluency.
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o Aspirate the culture medium from the cells.

e Add the pre-warmed ICG staining solution (e.g., 25 pM in complete medium) to the cells and
incubate for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.[11]

 After incubation, aspirate the ICG solution.

e Wash the cells once with complete culture medium followed by two washes with PBS to
remove unbound ICG.[11]

o Fixation: Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room
temperature.[11]

o Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

e Mounting: Carefully remove the coverslips from the dish and mount them onto glass slides
with the cell-side down, using a mounting medium. If using chamber slides, remove the
chamber and add a coverslip with mounting medium.

e Image the cells using a fluorescence microscope equipped with appropriate filters for ICG
(Excitation/Emission: ~780/820 nm) and DAPI (if used).

Protocol 2: Staining of Suspension Cells

Materials:

e Suspension cells

 Cell culture medium or PBS

» |CG staining solution

o Phosphate-Buffered Saline (PBS)

o Centrifuge tubes

e 4% Paraformaldehyde (PFA) in PBS (for fixation, optional)

Procedure:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.biorxiv.org/content/10.1101/2021.04.05.438013v1.full.pdf
https://www.biorxiv.org/content/10.1101/2021.04.05.438013v1.full.pdf
https://www.biorxiv.org/content/10.1101/2021.04.05.438013v1.full.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Harvest the suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in the ICG staining solution (e.g., 6.25
pg/mL in PBS).[10]

¢ Incubate for 30 minutes at room temperature.[10]
o Centrifuge the cells and aspirate the staining solution.
o Wash the cell pellet twice by resuspending in 5 mL of PBS and centrifuging.[10]

« After the final wash, resuspend the cells in a small volume of PBS for immediate analysis
(e.g., flow cytometry) or proceed with fixation for microscopy.

o For microscopy, resuspend the cells in 4% PFA and incubate for 10 minutes at room
temperature.

¢ Wash the cells three times with PBS.

e Resuspend the final cell pellet in a small volume of PBS, apply a drop to a glass slide, and
cover with a coverslip for imaging.

Protocol 3: Staining of Ex Vivo Tissue Sections

Materials:

e Frozen or paraffin-embedded tissue sections on slides

o Phosphate-Buffered Saline (PBS)

e |CG staining solution

» Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, optional)
e Mounting medium

Procedure:
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For frozen sections: Thaw the slides at room temperature for about 30 minutes. Fix the
sections with 4% PFA for 10 minutes at room temperature, followed by three washes with
PBS.[17]

For paraffin-embedded sections: Deparaffinize the sections by incubating in xylene and
rehydrate through a graded series of ethanol to water.

(Optional) Permeabilization: If targeting intracellular structures, incubate the sections with a
permeabilization buffer for 10-15 minutes at room temperature.[13]

Wash the sections three times with PBS.

Apply the ICG staining solution to the tissue sections and incubate in a humidified chamber
for a specified time (e.g., 30-60 minutes) at room temperature. The optimal time may need to
be determined empirically.

Gently wash the slides three times with PBS to remove excess ICG.
Mount the coverslips using an agueous mounting medium.

Image the stained tissue sections using a fluorescence microscope with NIR capabilities.

Quantitative Analysis of ICG Fluorescence using
ImageJ/Fiji

Procedure:

Open the fluorescence image in ImageJ/Fiji.

If the image is in color, convert it to an 8-bit grayscale image by navigating to Image > Type >
8-bit.[18]

Use the freehand selection tool to draw a region of interest (ROI) around a stained cell.

Go to Analyze > Set Measurements... and ensure that "Area”, "Integrated Density", and
"Mean Gray Value" are selected.[7][15]
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Press "M" (or Analyze > Measure) to record the measurements for the selected cell.

Draw a few ROIs in the background area of the image where there are no cells and measure
their mean gray value to determine the average background fluorescence.

Calculate the Corrected Total Cell Fluorescence (CTCF) using the following formula: CTCF =
Integrated Density - (Area of selected cell x Mean fluorescence of background)[7]

Repeat for multiple cells and across different experimental conditions for statistical analysis.

Visualizations
Experimental Workflow for Staining Adherent Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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